Coagulation Factor VIIa is a man-made protein produced to replicate the naturally occurring activated factor VII (factor VIIa) in the body . It plays a key role in the blood coagulation cascade. On injury, factor VIIa forms a complex with its allosteric regulator, tissue factor, and initiates blood clotting .
Factor VIIa is prepared from purified Human Factor VII using Human Factor XIIa. The Factor XIIa is removed using affinity chromatography. Purity is determined by SDS-PAGE .
Factor VIIa is a vitamin K-dependent glycoprotein consisting of 406 amino acid residues . It is a serine protease highly dependent for its procoagulant activity on tissue factor .
The blood-coagulation cascade is initiated when cryptic tissue factor (TF) is expressed and exposed to circulating blood and binds plasma factor VIIa. The resulting factor VIIa–TF complex activates the serine protease zymogens factor IX and factor X .
Factor VII is a single-chain glycoprotein (Mr 50,000) that is synthesized in the liver and secreted into the blood as a zymogen composed of 406 amino acids .
The synthesis of Coagulation Factor VIIa, Human, for research purposes is predominantly achieved using recombinant DNA technology [, , ]. This involves expressing the human Factor VII gene in suitable host cells like mammalian cells (e.g., baby hamster kidney cells) []. The expressed Factor VII is then activated in vitro to generate Factor VIIa. This method ensures high purity and consistency, essential for accurate scientific investigation.
Coagulation Factor VIIa, Human, primarily catalyzes the proteolytic activation of Factor X and Factor IX in the coagulation cascade [, , , ]. This reaction requires the assembly of a complex on a phospholipid surface involving Factor VIIa, TF, calcium ions, and the substrate (Factor X or IX) [, , ]. Upon activation, Factor X (and Factor IX) initiates a cascade of further enzymatic reactions, ultimately leading to the formation of a stable fibrin clot.
The mechanism of action of Coagulation Factor VIIa, Human, centers around its interaction with TF [, , , , , , ]. Upon vascular injury, TF is exposed on the surface of subendothelial cells, forming a high-affinity complex with Factor VIIa [, ]. This interaction triggers a conformational change in Factor VIIa, enhancing its enzymatic activity and enabling it to efficiently activate Factor X and Factor IX. This localized activation of coagulation factors on the TF-bearing cell surface initiates the coagulation cascade, leading to thrombin generation and fibrin clot formation, thereby preventing excessive bleeding.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2